Ethanone, 2-((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)-1-phenyl-
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Overview
Description
Ethanone, 2-((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)-1-phenyl- is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a triazole ring, and a phenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)-1-phenyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde through a condensation reaction.
Synthesis of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Thioether Formation: The triazole and benzodioxole intermediates are then linked through a thioether bond, typically using a thiol and a halide under basic conditions.
Final Coupling: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or triazole rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 2-((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethanone, 2-((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 2-((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-5-yl)thio)-1-(4-chlorophenyl)
- 1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one
Uniqueness
Ethanone, 2-((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)-1-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
140406-03-7 |
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Molecular Formula |
C17H13N3O3S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C17H13N3O3S/c21-13(11-4-2-1-3-5-11)9-24-17-18-16(19-20-17)12-6-7-14-15(8-12)23-10-22-14/h1-8H,9-10H2,(H,18,19,20) |
InChI Key |
KMAYUWKUDSJVAY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NN3)SCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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